molecular formula C21H29N3O4S B4298595 1-(ADAMANTAN-1-YL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE

1-(ADAMANTAN-1-YL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B4298595
M. Wt: 419.5 g/mol
InChI Key: YCBCGRHOQPVXRO-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique adamantyl and sulfonyl piperazine structure

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-Adamantylamine: This compound shares the adamantyl moiety but lacks the sulfonyl piperazine structure.

    4-Nitrophenylsulfonylpiperazine: This compound contains the sulfonyl piperazine structure but lacks the adamantyl moiety. The uniqueness of 1-(ADAMANTAN-1-YL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE lies in its combined adamantyl and sulfonyl piperazine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-15-2-3-19(24(25)26)11-20(15)29(27,28)23-6-4-22(5-7-23)21-12-16-8-17(13-21)10-18(9-16)14-21/h2-3,11,16-18H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBCGRHOQPVXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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